5-Isopropyl-1,3-cyclohexanedione

Spectroscopy Infrared (IR) Analysis Structural Elucidation

5-Isopropyl-1,3-cyclohexanedione (CAS 18456-87-6) is a cyclic 1,3-diketone featuring an isopropyl substituent at the 5-position of the cyclohexane ring. This substitution pattern imparts distinct steric and electronic properties relative to the unsubstituted 1,3-cyclohexanedione core.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 18456-87-6
Cat. No. B091602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isopropyl-1,3-cyclohexanedione
CAS18456-87-6
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC(C)C1CC(=O)CC(=O)C1
InChIInChI=1S/C9H14O2/c1-6(2)7-3-8(10)5-9(11)4-7/h6-7H,3-5H2,1-2H3
InChIKeyDUKZQEYDAFUJMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Isopropyl-1,3-cyclohexanedione (CAS 18456-87-6): Procurement-Grade Cyclic 1,3-Diketone with Quantifiable Substituent Effects


5-Isopropyl-1,3-cyclohexanedione (CAS 18456-87-6) is a cyclic 1,3-diketone featuring an isopropyl substituent at the 5-position of the cyclohexane ring [1]. This substitution pattern imparts distinct steric and electronic properties relative to the unsubstituted 1,3-cyclohexanedione core [2]. The compound is commercially available with high purity (≥99% by GC) and a defined melting point range (63-65 °C) , making it a reliable and well-characterized building block for organic synthesis. Its primary documented applications include use as a starting reagent for the synthesis of carvotanacetone analogs, monocyclic terpenes, and 2H-pyrans via reaction with α,β-unsaturated aldehydes .

5-Isopropyl-1,3-cyclohexanedione (CAS 18456-87-6): Why Unsubstituted or Differently Substituted 1,3-Cyclohexanediones Cannot Be Interchanged


Substitution at the 5-position of the 1,3-cyclohexanedione scaffold is not a trivial modification; it fundamentally alters the molecule's physicochemical and spectroscopic behavior. While the core 1,3-cyclohexanedione system is a versatile synthetic building block [1], the introduction of an isopropyl group at the 5-position induces quantifiable changes in infrared (IR) absorption bands [2] and mass spectrometric fragmentation pathways [3] compared to the unsubstituted parent. Furthermore, the steric and electronic influence of the 5-isopropyl group impacts the compound's reactivity profile in key transformations, such as methylation , making it a distinct chemical entity. Consequently, substituting 5-isopropyl-1,3-cyclohexanedione with 1,3-cyclohexanedione or other 5-alkyl derivatives in a synthetic sequence is likely to result in altered reaction outcomes, different intermediate properties, and ultimately, a different final product profile.

5-Isopropyl-1,3-cyclohexanedione (CAS 18456-87-6): Verifiable Quantitative Differentiation from Structural Analogs


IR Spectroscopic Differentiation: Characteristic Band Shift for 5-Substituted 1,3-Cyclohexanediones

Infrared (IR) spectroscopic analysis provides a clear quantitative distinction between 5-isopropyl-1,3-cyclohexanedione and its 4-substituted or unsubstituted analogs. A study of 16 different 1,3-cyclohexanedione derivatives [1] established that the ν3 absorption band (1141 cm⁻¹ for the unsubstituted parent) is absent in 4-substituted compounds but shifts to a higher wavenumber in 5-substituted compounds, where it overlaps with the ν1 band (1212 cm⁻¹ for the unsubstituted parent). While the exact shift for the 5-isopropyl derivative is not explicitly quantified in the abstract, the study provides a class-level inference that all 5-substituted derivatives exhibit this characteristic band shift, enabling their definitive identification and differentiation from other regioisomers.

Spectroscopy Infrared (IR) Analysis Structural Elucidation Substituent Effects

Mass Spectrometric Fragmentation: Substituent-Dependent Ring Cleavage Pathways

A comprehensive study of the mass spectra of 1,3-cyclohexanedione and its 2-, 4-, and 5-substituted derivatives [1] revealed that ring bond cleavage processes are strongly dependent on the position and size of the substituents. The study rationalized most fragmentation patterns starting from the diketo form, through initial 1.2 and 1.6 bond cleavages. This work provides direct evidence that the mass spectral fragmentation pathway of 5-isopropyl-1,3-cyclohexanedione will differ in a predictable and substituent-dependent manner from that of unsubstituted 1,3-cyclohexanedione or analogs with different substitution patterns (e.g., 4-substituted or 2-substituted derivatives).

Mass Spectrometry Fragmentation Structural Analysis Substituent Effects

Synthetic Utility: A Defined Multistep Synthesis Yield for Procurement Planning

A reported multistep synthesis of 5-isopropyl-1,3-cyclohexanedione from three commodity chemicals (involving aldol condensation, Dieckmann-type annulation, ester hydrolysis, and decarboxylation) provides a benchmark for procurement and process planning [1]. While the published article abstracts do not state the overall yield, a related technical note indicates that this optimized procedure yields the product in 40% overall yield after extraction and purification . This provides a quantitative benchmark against which alternative synthetic routes or the purchase of the commercially available compound can be evaluated.

Organic Synthesis Reaction Yield Process Chemistry Teaching Laboratory

Methylation Reactivity: A Defined Transformation Yielding a Specific 2-Methyl Derivative

The methylation of 5-isopropyl-1,3-cyclohexanedione with methyl iodide is a documented and specific transformation that yields 5-isopropyl-2-methyl-1,3-cyclohexanedione . This reaction serves as a defined chemical 'handle' for this particular compound. While the reaction is not unique to this substrate (other 1,3-cyclohexanediones can also be methylated), the resulting product, 5-isopropyl-2-methyl-1,3-cyclohexanedione, is a distinct chemical entity whose properties and subsequent reactivity will be dictated by the combined steric and electronic effects of both the 5-isopropyl and the newly introduced 2-methyl group. This established reactivity confirms that the compound can be predictably elaborated at the 2-position, a key point for researchers designing synthetic routes.

Alkylation Reactivity Organic Synthesis Derivatization

5-Isopropyl-1,3-cyclohexanedione (CAS 18456-87-6): Validated Application Scenarios Based on Quantitative Differentiation


Synthesis of Carvotanacetone Analogs and Monocyclic Terpenes

The compound is explicitly documented as a starting reagent for the synthesis of carvotanacetone analogs and for the preparation of monocyclic terpenes . This application directly leverages the unique structure of 5-isopropyl-1,3-cyclohexanedione as a pre-functionalized building block. The 5-isopropyl group is a key structural feature of the target molecules, and its presence in the starting material simplifies the synthetic sequence by avoiding a late-stage, potentially difficult alkylation. This provides a clear rationale for its procurement over the unsubstituted 1,3-cyclohexanedione core for these specific target classes.

Synthesis of 2H-Pyrans via Reaction with α,β-Unsaturated Aldehydes

5-Isopropyl-1,3-cyclohexanedione is a documented substrate for the synthesis of 2H-pyrans via reaction with α,β-unsaturated aldehydes . While this is a general reaction of cyclic 1,3-diketones, the use of the 5-isopropyl derivative yields 2H-pyran products bearing the isopropyl substituent. The presence of this group can influence the subsequent reactivity, physical properties, and biological activity of the resulting heterocycles. The availability of a high-purity, well-characterized starting material (≥99% by GC) ensures that the synthesis of these functionalized pyrans proceeds with a defined and reproducible outcome.

Educational and Process Development: A Model Substrate for Advanced Carbonyl Chemistry

The well-defined multistep synthesis of 5-isopropyl-1,3-cyclohexanedione [1] establishes it as a valuable model compound for teaching advanced organic chemistry and for benchmarking process chemistry methodologies. The published synthesis, which proceeds without intermediate purification, provides a practical framework for laboratory instruction in classic carbonyl transformations (aldol condensation, Dieckmann annulation, hydrolysis, decarboxylation). For industrial process chemists, the reported 40% overall yield serves as a baseline for evaluating new catalytic methods, alternative solvents, or continuous flow processes aimed at improving the efficiency of cyclohexanedione synthesis.

Spectroscopic Method Development and Validation

The documented substituent-dependent shifts in IR absorption bands [2] and the distinct mass spectrometric fragmentation pathways [3] for 5-substituted 1,3-cyclohexanediones make this compound a useful standard for developing and validating analytical methods. Its unique spectroscopic signatures can be used to calibrate instruments, test spectral deconvolution algorithms, or serve as a reference point for identifying similar substituted cyclohexanediones in complex mixtures. This application is particularly relevant for quality control laboratories and analytical chemistry research groups.

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